molecular formula C16H12O2 B1335014 2H-1-Benzopyran-3-carboxaldehyde, 2-phenyl- CAS No. 57543-47-2

2H-1-Benzopyran-3-carboxaldehyde, 2-phenyl-

Cat. No. B1335014
Key on ui cas rn: 57543-47-2
M. Wt: 236.26 g/mol
InChI Key: ZBKURGXVANGNSK-UHFFFAOYSA-N
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Patent
US04665202

Procedure details

A mixture of 26 g 4-chloro-3-formyl-flav-3-ene and 7.1 g sodium hydrosulfide hydrate in 400 ml ethanol is refluxed for 3 hours and allowed to stand overnight at room temperature. The reaction mixture is evaporated to dryness and the residue dissolved in methylene chloride. The precipitate is filtered and the organic solution is evaporated. The residue is recrystallized in a mixture of hexane and toluene. Pure 4-(2"H-3"-formyl-2"-phenyl-1"-benzopyran-4"-yl-thio)-3-formyl-flav-3-ene is obtained as yellow crystals; m.p. 193°-194° C.
Name
4-chloro-3-formyl-flav-3-ene
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:3]=1[CH:18]=[O:19].O.[SH-].[Na+]>C(O)C>[CH:18]([C:3]1[CH:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[O:5][C:6]2[C:11]([CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:19] |f:1.2.3|

Inputs

Step One
Name
4-chloro-3-formyl-flav-3-ene
Quantity
26 g
Type
reactant
Smiles
ClC1=C(C(OC2=CC=CC=C12)C1=CC=CC=C1)C=O
Name
Quantity
7.1 g
Type
reactant
Smiles
O.[SH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methylene chloride
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
the organic solution is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized in a mixture of hexane and toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C=1C(OC2=CC=CC=C2C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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